molecular formula C16H14O5 B079148 4-O-Methylbutein CAS No. 13323-67-6

4-O-Methylbutein

Cat. No.: B079148
CAS No.: 13323-67-6
M. Wt: 286.28 g/mol
InChI Key: WGVFVBIJKULVHA-UHFFFAOYSA-N
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Description

Acrylophenone, 2’,4’-dihydroxy-3-(m-hydroxy-p-methoxyphenyl)- is a versatile chemical compound known for its unique structural properties

Mechanism of Action

4-O-Methylbutein, also known as (E)-1-(2,4-dihydroxyphenyl)-3-(3-hydroxy-4-methoxyphenyl)prop-2-en-1-one or Acrylophenone, 2’,4’-dihydroxy-3-(m-hydroxy-p-methoxyphenyl)-, is a phenolic glucoside that can be isolated from Elsholtzia ciliata .

Target of Action

The primary target of this compound is the HT22 cell line, a mouse hippocampal cell line . It exhibits neuroprotective effects against glutamate-induced HT22 cell death . It is also a potent heme oxygenase-1 (HO-1) inducer , which plays a crucial role in fighting inflammation .

Mode of Action

This compound interacts with its targets by exhibiting neuroprotective effects against glutamate-induced HT22 cell death . The compound’s EC50, the concentration of the drug that gives half-maximal response, is 35.2 μM .

Biochemical Pathways

It is known that the compound exhibits neuroprotective effects, suggesting it may influence pathways related to neuronal survival and death . Additionally, as a potent HO-1 inducer , it likely affects pathways related to inflammation and oxidative stress.

Pharmacokinetics

A study has shown that this compound and its related compounds are demethylated in vivo and on incubation with rat-intestinal microflora in vitro . This suggests that the compound undergoes metabolic transformations in the body, which could impact its bioavailability.

Result of Action

The primary result of this compound’s action is the protection of HT22 cells from glutamate-induced cell death . This suggests that the compound could have potential therapeutic applications in conditions characterized by glutamate-induced neuronal damage.

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include the pH and composition of the cellular environment, the presence of other compounds or drugs, and individual variations in metabolism and excretion . .

Biochemical Analysis

Biochemical Properties

4-O-Methylbutein interacts with various enzymes and proteins in biochemical reactions. It exhibits neuroprotective effects against glutamate-induced HT22 cell death with an EC50 of 35.2 μM . This suggests that this compound may interact with enzymes and proteins involved in the glutamate signaling pathway.

Cellular Effects

This compound has been shown to have neuroprotective effects on HT22 cells, a mouse hippocampal cell line . It protects these cells from death induced by glutamate, suggesting that it may influence cell signaling pathways, gene expression, and cellular metabolism related to glutamate signaling.

Molecular Mechanism

Its neuroprotective effects suggest that it may interact with biomolecules involved in glutamate signaling, potentially inhibiting or activating enzymes and causing changes in gene expression .

Temporal Effects in Laboratory Settings

Its neuroprotective effects suggest that it may have long-term effects on cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acrylophenone, 2’,4’-dihydroxy-3-(m-hydroxy-p-methoxyphenyl)- typically involves the reaction of appropriate phenolic compounds with acrylophenone derivatives under controlled conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Specific details on the synthetic routes and reaction conditions can be found in specialized chemical literature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Acrylophenone, 2’,4’-dihydroxy-3-(m-hydroxy-p-methoxyphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while reduction reactions may produce alcohols or hydrocarbons .

Scientific Research Applications

Acrylophenone, 2’,4’-dihydroxy-3-(m-hydroxy-p-methoxyphenyl)- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals, dyes, and materials.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Acrylophenone, 2’,4’-dihydroxy-3-(m-hydroxy-p-methoxyphenyl)- include other phenolic acrylophenone derivatives with varying substituents on the aromatic ring. Examples include:

Uniqueness

The uniqueness of Acrylophenone, 2’,4’-dihydroxy-3-(m-hydroxy-p-methoxyphenyl)- lies in its specific arrangement of hydroxyl and methoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-(2,4-dihydroxyphenyl)-3-(3-hydroxy-4-methoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5/c1-21-16-7-3-10(8-15(16)20)2-6-13(18)12-5-4-11(17)9-14(12)19/h2-9,17,19-20H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGVFVBIJKULVHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201291634
Record name 3,2′,4′-Trihydroxy-4-methoxychalcone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201291634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13323-67-6
Record name 3,2′,4′-Trihydroxy-4-methoxychalcone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13323-67-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,2′,4′-Trihydroxy-4-methoxychalcone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201291634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 4-O-Methylbutein metabolized in rats?

A1: Research indicates that this compound undergoes demethylation in vivo when administered to rats. [] This means that the methyl group attached to the oxygen atom is removed within the rat's body. Additionally, studies using rat intestinal microflora in vitro demonstrate that this demethylation process can also occur through the action of gut bacteria. []

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